1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-cyclopentyl-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-9-12(10-5-7-14-8-6-10)15-16(13)11-3-1-2-4-11/h5-9,11,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRNILCQLICHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring followed by the introduction of substituents. Common methods include:
- Cyclization Reactions : Utilizing hydrazines and 1,3-diketones to form the pyrazole core.
- Substitution Reactions : Introducing cyclopentyl and pyridinyl groups through nucleophilic substitution or cross-coupling reactions.
Biological Activity
This compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer research. The following table summarizes key biological activities:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptors : It may modulate receptor activity related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
-
In Vivo Studies :
- A study assessed the anti-inflammatory effects in animal models, demonstrating significant reductions in inflammatory markers post-treatment with the compound.
- Toxicity assessments indicated a favorable safety profile at therapeutic doses.
- Anticancer Efficacy :
- Antimicrobial Activity :
Comparative Analysis
To contextualize the effectiveness of this compound, a comparison with similar pyrazole derivatives is presented:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-ol | Structure Not Shown | Moderate anti-inflammatory activity |
| 1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol | Structure Not Shown | Lower anticancer efficacy |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: Regioisomerism significantly impacts biological activity. For example, switching substituent positions in pyrazole derivatives (e.g., pyridin-4-yl at C3 vs. C4) can shift activity from p38α MAP kinase inhibition to cancer kinase targeting (e.g., Src, B-Raf V600E) .
Electronic and Steric Effects :
- Fluorine and chlorine atoms enhance metabolic stability and electron-withdrawing effects, improving ligand-receptor interactions .
- The pyridin-4-yl group facilitates hydrogen bonding with kinase ATP-binding pockets, a common feature in kinase inhibitors .
Biological Activity Trends :
- Pyrazole derivatives with pyridinyl and fluorophenyl groups (e.g., compound in ) exhibit potent kinase inhibition (IC₅₀ in nM range).
- Antimicrobial activity correlates with chlorophenyl and isopropyl groups, likely due to membrane disruption .
Pharmacological Potential
Preparation Methods
Cyclocondensation of β-Diketones with Hydrazine Derivatives
The classical and most widely used approach for preparing substituted pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds (e.g., β-diketones) with hydrazine or substituted hydrazines. This method was first reported by Knorr in 1883 and remains a cornerstone in pyrazole synthesis.
- Procedure: A β-diketone bearing a cyclopentyl substituent at one carbonyl and a pyridin-4-yl substituent at the other can be reacted with hydrazine or a substituted hydrazine derivative under controlled conditions.
- Reaction Conditions: Aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) are preferred over protic solvents like ethanol for better yield and regioselectivity. The addition of strong acid (e.g., 10 N HCl) to the reaction mixture accelerates dehydration and cyclization steps, allowing the reaction to proceed efficiently at ambient temperature.
- Catalysts: Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) have been used as catalysts to enhance yields and selectivity.
- Yields: This approach typically affords pyrazole derivatives in good to excellent yields (~80-90%).
This method is applicable for the synthesis of 1,3-disubstituted pyrazoles, including those with cyclopentyl and pyridinyl substituents, by selecting appropriate diketone and hydrazine precursors.
1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds
Another efficient synthetic route involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes or α,β-unsaturated carbonyl compounds.
- Procedure: Ethyl diazoacetate can be reacted with alkynes or α-methylene carbonyl compounds in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and sometimes a catalyst such as zinc triflate.
- Reaction Conditions: Mild temperatures (room temperature to 60 °C) in solvents like acetonitrile or tetrahydrofuran (THF) under inert atmosphere are typical.
- Outcome: This method allows the formation of pyrazole-5-carboxylates, which can be further functionalized to introduce substituents such as pyridin-4-yl at position 3 and cyclopentyl groups at position 1 through subsequent transformations.
- Yields: Reported yields are generally good, around 65-89%.
This approach is valuable for constructing the pyrazole core with specific substitution patterns, including the 5-hydroxy group after appropriate oxidation or hydrolysis steps.
In Situ Formation of Carbonyl Derivatives Followed by Cyclocondensation
A practical one-pot method involves generating carbonyl compounds in situ from terminal alkynes and aromatic aldehydes, followed by cyclocondensation with hydrazines.
- Procedure: Terminal alkynes substituted with cyclopentyl groups can be reacted with pyridin-4-carbaldehyde, molecular iodine, and hydrazine derivatives to form the pyrazole ring in one step.
- Reaction Conditions: The reaction proceeds under mild conditions (ambient temperature) with high regioselectivity and yields ranging from 68% to 99%.
- Advantages: This method circumvents the need for isolating intermediate diketones and allows rapid access to 3,5-disubstituted pyrazoles, including the target compound with pyridin-4-yl and cyclopentyl substituents.
Stepwise Synthesis via Functional Group Transformations on Cyclopentylpyrazole Intermediates
Patent literature describes the preparation of cyclopentyl-substituted pyrazole intermediates relevant to the target compound through multi-step sequences:
- Key Steps:
- Starting from methyl cyclopentylcarboxylate, nitrile derivatives are synthesized via base-catalyzed reactions.
- Mitsunobu reaction is used to introduce the pyrazole moiety.
- Reduction of nitro-substituted pyrazoles to amino derivatives using Pd/C under hydrogen atmosphere.
- Diazotization and Sandmeyer reaction convert amino-pyrazoles to bromo-substituted pyrazoles.
- Reaction Conditions: Controlled temperatures (0-85 °C), inert atmosphere, and specific pH adjustments during extraction and purification.
- Yields and Purity: High yields (up to 82.6%) and enantiomeric excess values (up to 99.4%) are reported for intermediates, indicating efficient and selective synthesis steps.
- Relevance: These intermediates can be further elaborated to the target 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol by appropriate substitution and oxidation steps.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Conditions | Catalysts/Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclocondensation of β-diketones with hydrazines | β-diketone with cyclopentyl and pyridin-4-yl groups, hydrazine derivatives | Aprotic dipolar solvents (DMF, NMP), HCl addition, ambient temperature | Cu(OTf)2, [bmim]PF6 ionic liquid | ~80-90 | High regioselectivity, mild conditions |
| 1,3-Dipolar cycloaddition of diazocarbonyls | Ethyl diazoacetate, alkynes or α-methylene carbonyls | Room temperature, inert atmosphere | Zn(OTf)2, DBU | 65-89 | Forms pyrazole-5-carboxylates, versatile for further modification |
| In situ carbonyl formation + cyclocondensation | Terminal alkynes, aromatic aldehydes, hydrazines | Ambient temperature, molecular iodine | None specified | 68-99 | One-pot, high regioselectivity |
| Multi-step functional group transformations | Methyl cyclopentylcarboxylate and pyrazole derivatives | 0-85 °C, nitrogen atmosphere, pH control | Pd/C, H2, CuBr, NaNO2, HBr | Up to 82.6 | Includes Mitsunobu, reduction, diazotization, Sandmeyer reactions |
Research Findings and Notes
- The cyclocondensation method remains the most straightforward and widely applicable for synthesizing 1,3-disubstituted pyrazoles, including the target compound.
- Using aprotic solvents and acid additives improves yield and reaction rates significantly.
- Catalytic systems involving copper triflate and ionic liquids provide reusable and efficient catalysis for pyrazole formation.
- The 1,3-dipolar cycloaddition approach offers an alternative route with good yields and mild conditions, suitable for introducing carboxylate groups that can be converted to hydroxyl groups.
- The in situ formation of carbonyl derivatives combined with cyclocondensation offers a practical one-pot method with high regioselectivity.
- Multi-step syntheses involving Mitsunobu reactions, reductions, and Sandmeyer reactions provide access to functionalized intermediates with high enantiomeric purity, useful for complex pyrazole derivatives.
- The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.
Q & A
Q. What are the common synthetic routes for 1-cyclopentyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol?
The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. For pyrazole derivatives, the Vilsmeier-Haack reaction is frequently employed to introduce substituents at specific positions . A general protocol includes refluxing precursors (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form carbaldehyde intermediates, followed by functionalization . Purification via column chromatography (ethyl acetate/hexane mixtures) is standard .
Q. How is the structural identity of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, related pyrazoles show planar pyrazole rings with dihedral angles <5° between substituents, supported by hydrogen-bonding networks . Spectroscopic methods include:
- NMR : Distinct signals for cyclopentyl protons (δ ~1.5–2.5 ppm) and pyridinyl aromatic protons (δ ~7.5–8.5 ppm) .
- FTIR : Stretching vibrations for -OH (~3200–3400 cm⁻¹) and C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization requires controlling steric and electronic effects. For example:
- Catalysts : Lewis acids like ZnCl₂ enhance cyclocondensation efficiency by polarizing carbonyl groups .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of pyridinyl intermediates .
- Temperature : Reflux in xylene (140°C) minimizes byproducts in multi-step reactions .
Contradictions arise in solvent selection: Ethanol is preferred for small-scale synthesis due to ease of recrystallization, while dichloromethane is better for intermediates requiring low-temperature stability .
Q. How do substituents influence the compound’s reactivity in coordination chemistry?
The pyridinyl group acts as a Lewis base, enabling metal coordination. In analogous structures, pyridinyl nitrogen binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes. The hydroxyl group at position 5 can deprotonate to act as a bridging ligand, as seen in ferrocene-containing pyrazoles . However, steric hindrance from the cyclopentyl group may reduce coordination sites, necessitating computational modeling (DFT) to predict preferred geometries .
Q. What analytical strategies resolve contradictions in spectroscopic data?
Discrepancies in NMR or IR data often stem from tautomerism or polymorphism. For example:
- Tautomerism : The 5-hydroxyl group may exist in keto-enol equilibrium, altering NMR splitting patterns. Variable-temperature NMR can identify dominant tautomers .
- Polymorphism : SC-XRD distinguishes between polymorphs, as seen in 4-methyl-5-phenyl-1H-pyrazol-3-ol, where hydrogen-bonding motifs differ between orthorhombic and monoclinic forms .
Q. What are the challenges in synthesizing enantiomerically pure derivatives?
Chiral resolution is complicated by the lack of stereocenters in the parent compound. Strategies include:
- Chiral Auxiliaries : Introducing temporary chiral groups (e.g., menthol) during synthesis, followed by cleavage .
- Asymmetric Catalysis : Using Pd-catalyzed cross-coupling to attach enantiopure fragments to the pyridinyl ring .
Contradictory reports exist on the stability of such derivatives; some degrade under acidic conditions, necessitating protective group strategies (e.g., tert-butyldimethylsilyl for -OH) .
Methodological Considerations
Q. How to analyze byproducts in pyrazole synthesis?
Byproducts (e.g., regioisomers or oxidation products) are identified via:
Q. What computational tools predict biological activity?
While direct data on this compound’s bioactivity is limited, QSAR models for pyrazole analogs suggest:
- Lipophilicity (logP) : A logP ~2.5 (predicted via ACD/Labs) indicates blood-brain barrier penetration potential .
- Docking Studies : Pyridinyl nitrogen forms hydrogen bonds with kinase ATP-binding pockets, similar to 1H-pyrazolo[3,4-d]pyrimidine derivatives .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying melting points?
Crystallinity and intermolecular forces (e.g., hydrogen bonding, π-stacking) cause discrepancies. For example:
- 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one melts at 180–182°C due to strong Cl···π interactions .
- Analogues without halogens (e.g., 3-methyl derivatives) melt 20–30°C lower .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
